(1S)-1-(3,4-difluorophenyl)ethan-1-ol, also known by its Chemical Abstracts Service number 126534-40-5, is classified as an alcohol due to the presence of a hydroxyl group (-OH) attached to the ethan-1 backbone. The compound features a difluorophenyl substituent, indicating the presence of two fluorine atoms on a phenyl ring at the 3 and 4 positions. This compound is often studied for its potential use as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antiplatelet agents like ticagrelor .
The synthesis of (1S)-1-(3,4-difluorophenyl)ethan-1-ol can be achieved through various methods. A notable approach involves enzymatic processes that utilize biocatalysts for asymmetric reduction. For instance, short-chain dehydrogenases from microorganisms have been employed to facilitate the conversion of ketones to alcohols with high stereoselectivity.
The molecular formula of (1S)-1-(3,4-difluorophenyl)ethan-1-ol is , with a molecular weight of approximately 158.15 g/mol. The structural representation includes:
(1S)-1-(3,4-difluorophenyl)ethan-1-ol participates in various chemical reactions typical for alcohols:
These reactions are crucial for further functionalization in synthetic organic chemistry.
The mechanism of action for (1S)-1-(3,4-difluorophenyl)ethan-1-ol primarily relates to its role as an intermediate in synthesizing pharmacologically active compounds. For instance, when used in the synthesis of ticagrelor, it undergoes various transformations that involve nucleophilic attacks and rearrangements facilitated by enzymatic activity.
The physical properties of (1S)-1-(3,4-difluorophenyl)ethan-1-ol include:
(1S)-1-(3,4-difluorophenyl)ethan-1-ol finds applications primarily in pharmaceutical chemistry:
Research into this compound focuses on improving synthetic methods and exploring its potential therapeutic effects through various modifications.
The strategic implementation of (1S)-1-(3,4-difluorophenyl)ethan-1-ol in antithrombotic agents capitalizes on its structural congruence with pharmacophore requirements for P2Y₁₂ receptor antagonists. The fluorine substitution pattern mirrors that in clinically established drugs, enabling optimal π-stacking interactions within the receptor's hydrophobic binding pocket. This chiral synthon serves as the stereochemical foundation for constructing complex molecules through sequential transformations that preserve enantiomeric integrity. Its significance is amplified by the chiral amplification effect—minor enantiomeric impurities in early intermediates propagate through synthetic sequences, potentially compromising final drug efficacy [4].
The industrial-scale production employs several stereocontrolled approaches:
Table 2: Stereoselective Production Methods for (S)-Alcohol Intermediate
Method | Catalyst/System | ee (%) | Yield (%) | Advantages |
---|---|---|---|---|
Asymmetric Hydrogenation | Ru-(S)-BINAP | 92-95 | 88-92 | High turnover number |
Biocatalysis | Lactobacillus alcohol dehydrogenase | 99+ | 95-98 | Green chemistry compatible |
Transfer Hydrogenation | Noyori-type Ru-catalyst | 97 | 90 | No high-pressure equipment |
Enzymatic Resolution | Lipase B (CAL-B) | >99 | ≤50* | High enantiopurity |
*Theoretical maximum yield for kinetic resolution = 50%
The downstream derivatization pathways transform this intermediate into advanced building blocks. Particularly significant is its conversion to (S)-2-chloro-1-(3,4-difluorophenyl)ethanol through Appel reaction conditions (SOCl₂, PPh₃), preserving stereochemistry while introducing a versatile alkyl chloride functionality. This chlorinated derivative (CAS 1006376-60-8) serves as the direct precursor for cyclopropanation reactions en route to cyclopropylamine cores in antithrombotics [8] [10]. The synthetic sequence exemplifies chiral pool strategy—utilizing enantiopure starting materials to control stereochemistry in complex molecular architectures while avoiding costly enantioselective steps later in synthesis [3].
(1S)-1-(3,4-Difluorophenyl)ethan-1-ol occupies the stereochemical epicenter in Ticagrelor manufacturing, the first reversible oral P2Y₁₂ inhibitor approved for acute coronary syndromes. The industrial synthesis converts this alcohol to the corresponding chloro-derivative, which subsequently undergoes nucleophilic displacement with protected cyclopropylamine intermediates to establish Ticagrelor's core structure. The (S)-configuration proves essential for optimal receptor binding, as demonstrated by significantly reduced ADP-induced platelet aggregation compared to the (R)-enantiomer [4] [8].
The critical transformation involves catalytic transfer hydrogenation optimized in patent CN107641072B:
This stereoselective ketone reduction exemplifies modern asymmetric catalysis application in pharmaceutical manufacturing. The process circumvents traditional resolution methods that capped yields at 50%, providing significant economic advantages. The downstream processing isolates the chiral chloro-alcohol via extractive workup (ethyl acetate/water) followed by fractional distillation under reduced pressure, achieving the stringent purity (>99.5% chemical purity, >99% ee) required for pharmaceutical intermediates [3] [10].
The quality control of this intermediate presents unique analytical challenges addressed through orthogonal methods:
Table 3: Synthetic Applications in Ticagrelor Analog Development
Derivative Structure | Synthetic Route | Biological Activity | Role of (S)-Alcohol |
---|---|---|---|
Ticagrelor (Brilinta®) | Chloro-intermediate displacement | Reversible P2Y₁₂ antagonist | Source of chiral benzylic carbon |
Cangrelor-like analogs | Mitsunobu reaction with nucleotides | Intravenous antiplatelet | Stereocontrolled linker moiety |
Metabolite analogs | Ether cleavage/realkylation | Active metabolite simulation | Intact fluorinated pharmacophore |
Deoxy derivatives | Deoxygenation via Barton-McCombie reaction | Metabolic stability enhancement | Hydroxy group transformation platform |
The structural versatility of this intermediate extends beyond Ticagrelor to next-generation antithrombotics. Researchers utilize its benzylic hydroxyl for Mitsunobu reactions creating ether-linked analogs, while the fluorinated aromatic ring serves as a platform for palladium-catalyzed cross-coupling to introduce heterocyclic moieties. These structural modifications probe structure-activity relationships (SAR) around the difluorophenyl pharmacophore. The regulatory significance is evidenced by its designation as Ticagrelor Impurity 178 (CAS 1006376-60-8) when present as an unreacted intermediate in final drug substances—requiring control below 0.15% according to ICH guidelines [8] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1